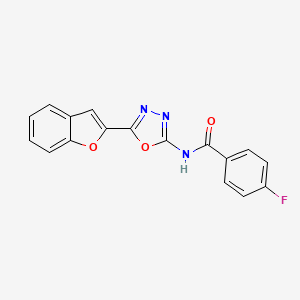

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial properties of compounds related to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide have been explored, particularly in the context of developing new antimicrobial agents. For instance, derivatives of fluorobenzamides containing thiazole and thiazolidine have shown promising results against a range of microbial species. These compounds were synthesized using both conventional and microwave methods, and their structures were confirmed through various spectroscopic techniques. The presence of a fluorine atom in these compounds was found to enhance their antimicrobial activity, highlighting the significance of halogenated benzamides in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).

Antifungal and Wood Preservation

Benzofuran-1,3,4-oxadiazole hybrids have been synthesized and evaluated as antifungal agents, particularly against wood-degrading fungi such as Trametes versicolor, Poria placenta, and Coniophora puteana. These compounds demonstrated varying degrees of antifungal activity, which was enhanced at higher concentrations. Among these hybrids, certain derivatives exhibited significant inhibition percentages against the growth of specific fungi, showcasing their potential in wood preservation applications (Hosseinihashemi et al., 2019).

Anticancer Activity

The synthesis and evaluation of novel 3,5-disubstituted 1,3,4-oxadiazole derivatives have been conducted, with a focus on their anticancer activity using an EAC animal model. These compounds were synthesized from various substituted aromatic acids and exhibited significant anticancer activity, particularly in inhibiting tumor growth. This research underscores the potential of 1,3,4-oxadiazole derivatives as potent anticancer molecules (Dash et al., 2011).

Tyrosinase Inhibition

Benzofuran-oxadiazole molecules have been synthesized and screened for their inhibitory activity against bacterial tyrosinase, an enzyme implicated in melanin synthesis and various skin disorders. Some of these molecules exhibited significant tyrosinase inhibition activity, surpassing that of the standard drug ascorbic acid. This suggests their potential application in developing treatments for skin whitening and malignant melanoma (Irfan et al., 2022).

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propriétés

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESKWHXALSRMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)